molecular formula C18H16NP B166057 2-Diphenylphosphino-6-methylpyridine CAS No. 132682-77-0

2-Diphenylphosphino-6-methylpyridine

Cat. No.: B166057
CAS No.: 132682-77-0
M. Wt: 277.3 g/mol
InChI Key: XEXYRTTUCDBSPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diphenylphosphino-6-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 6-chloro-2-picoline in the presence of a base such as sodium or n-butyllithium . The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran or 1,4-dioxane . The reaction conditions often include heating and stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually stored under inert gas to prevent degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diphenylphosphino-6-methylpyridine is unique due to the presence of the methyl group at the 6-position, which influences its steric and electronic properties. This unique positioning enhances its ability to form stable metal complexes and makes it particularly effective in certain catalytic applications .

Properties

IUPAC Name

(6-methylpyridin-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXYRTTUCDBSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412669
Record name 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132682-77-0
Record name 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Diphenylphosphino-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2-diphenylphosphino-6-methylpyridine interacts with Copper(I) tetrafluoroborate?

A1: When this compound (dpPyMe) reacts with Copper(I) tetrafluoroborate (Cu(CH3CN)4BF4), a stable dinuclear Cu(I) complex is formed. This complex, Cu2(μ-dpPyMe)3(CH3CN)2, is noteworthy for its luminescent properties. []

Q2: How does the luminescence of the Cu(I) complex differ between solution and rigid matrix environments?

A2: While the dinuclear Cu(I) complex formed with this compound exhibits weak luminescence in solution, it demonstrates remarkably strong luminescence when embedded within a rigid matrix at room temperature. In fact, the quantum yield of emission increases significantly, reaching 46% in the rigid matrix. [] This suggests that the rigidity of the environment plays a crucial role in enhancing the luminescent properties of the complex.

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